molecular formula C12H18O B2740373 1,5-Dimethyl-7-methylidenebicyclo[3.3.1]nonan-3-one CAS No. 56696-00-5

1,5-Dimethyl-7-methylidenebicyclo[3.3.1]nonan-3-one

Cat. No.: B2740373
CAS No.: 56696-00-5
M. Wt: 178.275
InChI Key: LLJFLDMVLHDLKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Dimethyl-7-methylidenebicyclo[3.3.1]nonan-3-one is a bicyclic ketone with the molecular formula C12H18O. This compound is characterized by its unique bicyclo[3.3.1]nonane structure, which includes a ketone functional group and a methylene bridge. It is known for its applications in various fields of scientific research, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-7-methylidenebicyclo[3.3.1]nonan-3-one typically involves the cyclization of suitable precursors under specific reaction conditions. One common method involves the use of a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-7-methylidenebicyclo[3.3.1]nonan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1,5-Dimethyl-7-methylidenebicyclo[3.3.1]nonan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-7-methylidenebicyclo[3.3.1]nonan-3-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methylene bridge can undergo chemical modifications, altering the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of a methylene bridge.

Properties

IUPAC Name

1,5-dimethyl-7-methylidenebicyclo[3.3.1]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-9-4-11(2)6-10(13)7-12(3,5-9)8-11/h1,4-8H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJFLDMVLHDLKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(=C)CC(C1)(CC(=O)C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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